6'-Hydroxy-O-desmethylangolensin

Description

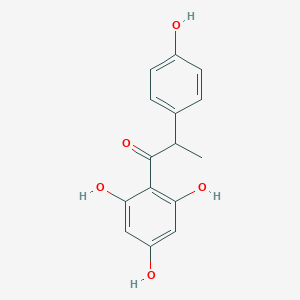

Structure

3D Structure

Properties

CAS No. |

153409-52-0 |

|---|---|

Molecular Formula |

C15H14O5 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C15H14O5/c1-8(9-2-4-10(16)5-3-9)15(20)14-12(18)6-11(17)7-13(14)19/h2-8,16-19H,1H3 |

InChI Key |

IEFUAUZFJJOQMC-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2O)O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2O)O)O |

Synonyms |

2,4,6,4′-Tetrahydroxy-alpha-methyldesoxybenzoin; 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone; 6-Hydroxy-O-demethylangolesin; 6'-Hydroxy-O-desmethylangolensin |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of 6 Hydroxy O Desmethylangolensin

Precursors and Intermediate Metabolites

The generation of 6'-Hydroxy-O-desmethylangolensin is a multi-step process involving specific precursor molecules and intermediates.

Genistein (B1671435), an isoflavone (B191592) predominantly found in soy-based foods, serves as the primary precursor for the formation of this compound. nih.govnih.govnih.govkoreascience.krresearchgate.netiastate.edunih.govcsic.es Initially, isoflavones like genistein are present in food as β-glycosyl conjugates, such as genistin. nih.govnih.gov Upon consumption, these glycosides undergo rapid and complete degradation by the gut microflora, leading to a transient increase in the aglycone form, genistein. nih.govnih.gov This deglycosylation is a necessary first step for further metabolism.

Following the release of genistein, it is further metabolized by the gut microbiota into several intermediates. One of the key intermediates in the pathway leading to this compound is dihydrogenistein (B190386). nih.goviastate.edunih.govpharmacompass.comnih.gov The conversion of genistein to dihydrogenistein is a hydrogenation reaction. nih.gov Studies using radiolabeled genistein with both human and rat gut microflora have identified dihydrogenistein as a significant intermediate metabolite. nih.govpharmacompass.com However, some research indicates that the transformation of dihydrogenistein can be slow, leading to its accumulation before further conversion. nih.gov

Microbial Biotransformation Mechanisms

The conversion of genistein to this compound is exclusively mediated by microorganisms residing in the gut.

The biotransformation of genistein is carried out by anaerobic bacteria within the gut. nih.govnih.goviastate.edupharmacompass.comnih.gov In vitro studies using anaerobic caecal cultures from rats and fecal microflora from humans have demonstrated the conversion of genistein into dihydrogenistein and subsequently into this compound. nih.govpharmacompass.com This C-ring cleavage of the isoflavone structure is a critical step performed by the gut microbiota. koreascience.krnih.govoup.com this compound is itself an intermediate metabolite, which can be further broken down into compounds like 4-hydroxyphenyl-2-propionic acid. nih.govnih.gov

Research has focused on identifying the specific bacterial species responsible for the production of this compound.

Several studies have implicated Lactic Acid Bacteria (LAB) and Bifidobacterium strains in the metabolism of isoflavones. nih.govnih.govcsic.esffhdj.com Many LAB and bifidobacteria can deglycosylate isoflavones to their more bioavailable aglycones, daidzein (B1669772) and genistein. nih.govnih.govcsic.es Furthermore, certain strains of LAB are capable of transforming genistein into this compound. nih.govnih.gov

A study fermenting a commercial soy drink with 11 LAB and 9 bifidobacteria strains found that nearly all strains transformed genistein into this compound. nih.gov For instance, Limosilactobacillus reuteri INIA P572 has been shown to produce this compound. nih.gov This transformation involves the fission of the C-ring of the genistein molecule. nih.govcsic.es The table below summarizes the findings of a study that tested various bacterial strains for their ability to produce isoflavone metabolites.

Table 1: Isoflavone Metabolite Production by Different Bacterial Strains

This table is based on data reported for specific strains and their metabolic capabilities. nih.gov

Specific Bacterial Strains Involved in Production

Enterococcus faecium Strain INIA P553

The lactic acid bacterium Enterococcus faecium strain INIA P553 has been identified as a producer of O-desmethylangolensin (O-DMA) and this compound (6'-OH-O-DMA). mdpi.comresearchgate.netorcid.org This strain can metabolize daidzein and genistein, respectively, to produce these bioactive isoflavones. mdpi.comresearchgate.netorcid.org Research has demonstrated the capability of E. faecium INIA P553 to efficiently produce O-DMA and 6'-OH-O-DMA. researchgate.netoup.com

Enzymatic Hydrolysis and C-Ring Cleavage Processes

The transformation of genistein into 6'-OH-O-DMA involves a crucial C-ring cleavage. mdpi.comtandfonline.com This process is carried out by certain gut bacteria. tandfonline.comnih.gov The C-ring of the isoflavone structure is opened, leading to the formation of intermediate compounds like 6'-OH-O-DMA. mdpi.comtandfonline.com This enzymatic action is a key step in the degradation pathway of genistein. tandfonline.comnih.gov

End-Products of this compound Degradation

The metabolism of this compound does not stop at its formation. It is further broken down into simpler phenolic compounds.

Formation of 4-Hydroxyphenyl-2-propionic Acid

One of the major end-products of this compound degradation is 4-Hydroxyphenyl-2-propionic acid. tandfonline.comnih.govnih.gov This conversion involves the selective hydrolysis of the bond between carbon atoms 1' and 1 of this compound. tandfonline.com Studies using radiolabelled genistein have confirmed the formation of 4-hydroxyphenyl-2-propionic acid as a terminal metabolite. tandfonline.com

Formation of 1,3,5-Trihydroxybenzene

In addition to 4-Hydroxyphenyl-2-propionic acid, 1,3,5-Trihydroxybenzene (also known as phloroglucinol) is another end-product resulting from the degradation of this compound. tandfonline.com The cleavage of the bond between carbon atoms 1' and 1 of this compound yields both 4-hydroxyphenyl-2-propionic acid and 1,3,5-trihydroxybenzene. tandfonline.comkoreascience.kr

Biological Activities and Cellular Mechanisms of 6 Hydroxy O Desmethylangolensin

Modulation of Cellular Processes

The isoflavone (B191592) metabolite 6'-Hydroxy-O-desmethylangolensin (6'-OH-O-DMA) has demonstrated notable biological activities, particularly in the context of cancer cell biology. Research has focused on its ability to modulate key cellular processes, including proliferation, apoptosis, and cell cycle progression in various cancer cell lines. These investigations have begun to elucidate the molecular pathways through which this compound exerts its effects.

Effects on Cell Proliferation in In Vitro Models

Studies utilizing in vitro cancer cell line models have provided significant insights into the anti-proliferative properties of 6'-OH-O-DMA. The compound has shown the capacity to inhibit the growth of several types of cancer cells, suggesting a broad spectrum of potential activity.

Inhibition of Prostatic Epithelial Cell Growth

In the context of prostate cancer, the precursor of 6'-OH-O-DMA, O-desmethylangolensin (O-DMA), has been shown to inhibit the growth of the LAPC-4 human prostate cancer cell line, which expresses the wild-type androgen receptor. cambridge.org However, it did not inhibit the growth of LNCaP cells, which have a mutated androgen receptor. cambridge.org Specifically, O-DMA suppressed the growth of LAPC-4 cells with an inhibitory concentration 50% (IC50) of 45.2 mmol/l. cambridge.org Studies have also indicated that metabolites of soy isoflavones, including O-DMA, can be found in prostatic fluid at concentrations that may be sufficient to inhibit the growth of both benign and malignant prostatic epithelial cells. ebi.ac.uk

Inhibition of Breast Carcinoma Cell Proliferation (e.g., MCF-7 cells)

The precursor, O-desmethylangolensin (O-DMA), has been observed to significantly inhibit the proliferation of human breast cancer MCF-7 cells. nih.govnih.gov This inhibitory effect was found to be both dose- and time-dependent. nih.govnih.gov For instance, after 48 and 72 hours of treatment, a significant decrease in cell proliferation was noted, with IC50 values of 306.34 µM and 178.52 µM, respectively. nih.gov Treatment with 200 µM of O-DMA for 72 hours resulted in a 55.15% decrease in cell proliferation compared to control cells. nih.gov This anti-proliferative activity is a key aspect of its potential anticancer effects in breast carcinoma models. nih.govnih.govresearchgate.net

Interactive Data Table: Effect of O-desmethylangolensin on MCF-7 Cell Proliferation

| Treatment Duration | IC50 Value (µM) |

| 48 hours | 306.34 |

| 72 hours | 178.52 |

Effects on Hepatocellular Carcinoma Cell Proliferation (e.g., Hep3B cells)

In studies involving human hepatocellular carcinoma (HCC) Hep3B cells, O-desmethylangolensin (O-DMA) demonstrated a significant, dose- and time-dependent reduction in cell proliferation. spandidos-publications.comnih.gov The inhibitory effect became more pronounced after 72 hours of treatment. spandidos-publications.com The IC50 values for O-DMA in Hep3B cells were determined to be 135.02 µM at 48 hours and 106.14 µM at 72 hours. spandidos-publications.com These findings highlight the compound's ability to suppress the growth of liver cancer cells in vitro. spandidos-publications.comnih.gov

Interactive Data Table: Effect of O-desmethylangolensin on Hep3B Cell Proliferation

| Treatment Duration | IC50 Value (µM) |

| 48 hours | 135.02 |

| 72 hours | 106.14 |

Induction of Apoptosis in Cancer Cell Lines

A crucial mechanism underlying the anticancer potential of 6'-OH-O-DMA's precursor, O-DMA, is its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govspandidos-publications.comnih.gov In MCF-7 breast cancer cells, treatment with O-DMA led to a significant induction of apoptosis in a dose-dependent manner. nih.govresearchgate.net Similarly, in Hep3B hepatocellular carcinoma cells, O-DMA exposure resulted in an increased rate of apoptosis, as confirmed by Annexin V assays. spandidos-publications.comnih.gov This pro-apoptotic effect is linked to the modulation of key regulatory proteins. Specifically, O-DMA treatment led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. spandidos-publications.comnih.gov This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase in the apoptotic pathway. spandidos-publications.comnih.gov

Cell Cycle Arrest Mechanisms (e.g., G1/S, G2/M phases)

In addition to inducing apoptosis, O-desmethylangolensin (O-DMA) has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific checkpoints. nih.govnih.govspandidos-publications.comnih.gov In MCF-7 breast cancer cells, O-DMA was found to promote cell cycle arrest at both the G1/S and G2/M phases in a dose-dependent fashion. nih.govnih.gov The arrest at the G1/S phase was associated with a decrease in the levels of cyclin-dependent kinases (CDK) 2 and 4, and cyclins D and E, while CDK6 levels increased. nih.gov At the G2/M checkpoint, O-DMA caused a reduction in CDK1 levels. nih.govnih.gov These findings suggest that O-DMA disrupts the normal regulation of the cell cycle by affecting the interactions between CDK4/6-cyclin D and CDK1-cyclin B complexes. nih.govresearchgate.netresearchgate.net

Potential Receptor Interactions and Signaling Pathways

Estrogenic Activity and Structural Similarities to Estrogen

This compound (6'-OH-O-DMA), a metabolite of the soy isoflavone genistein (B1671435), exhibits weak estrogenic activity. kit.edu Phytoestrogens, such as isoflavones and their metabolites, share structural similarities with the mammalian estrogen, 17β-estradiol, which allows them to bind to estrogen receptors (ERs), ERα and ERβ. researchgate.netnih.gov This structural resemblance enables them to elicit estrogenic or anti-estrogenic responses in the body. researchgate.net

The estrogenic activity of a compound is determined by its binding affinity to ERs and its ability to activate these receptors. While specific binding affinity data for 6'-OH-O-DMA is limited, the general consensus is that its estrogenic potency is lower than that of its parent isoflavone, genistein.

Table 1: Comparative Estrogenic Activity of Isoflavones and their Metabolites

| Compound | Parent Compound | Estrogenic Activity Compared to Parent | Reference |

| This compound | Genistein | Lower | kit.edu |

| Equol (B1671563) | Daidzein (B1669772) | Higher | ucdavis.edujst.go.jp |

| O-desmethylangolensin (O-DMA) | Daidzein | Lower or similar | nih.gov |

Differential Effects Compared to Parent Isoflavones and Other Metabolites

The biological effects of this compound can differ significantly from its parent isoflavone, genistein, and other related metabolites. These differences are largely attributed to variations in their chemical structures, which influence their receptor binding affinities, bioavailability, and metabolic pathways.

The degradation of genistein to 6'-OH-O-DMA results in a notable decrease in estrogenic potential. kit.edu This is a critical distinction, as the parent isoflavone, genistein, is known for its relatively potent estrogenic activity among phytoestrogens. kit.edu In contrast, the metabolite equol, derived from daidzein, demonstrates a substantial increase in estrogenic activity compared to its precursor. ucdavis.edujst.go.jp

Furthermore, the precursor of 6'-OH-O-DMA's analogue, O-desmethylangolensin (O-DMA), which is a metabolite of daidzein, has been shown to have different effects on cell proliferation compared to daidzein. For instance, O-DMA has demonstrated antiproliferative effects on certain cancer cells, with a lower IC50 value (a measure of potency) than daidzein in some cases. spandidos-publications.com This suggests that the metabolic transformation of isoflavones can lead to compounds with distinct and sometimes more potent biological activities in specific cellular contexts.

Table 2: Differential Biological Activities of Isoflavone Metabolites

| Metabolite | Parent Isoflavone | Key Differential Effect | Reference |

| This compound | Genistein | Decreased estrogenic potential | kit.edu |

| Equol | Daidzein | Increased estrogenic activity | ucdavis.edujst.go.jp |

| O-desmethylangolensin (O-DMA) | Daidzein | Potentially greater antiproliferative activity | spandidos-publications.com |

Antioxidant Mechanisms and Oxidative Stress Modulation

This compound, as a polyphenolic compound, is believed to possess antioxidant properties, contributing to the modulation of oxidative stress. The antioxidant capacity of isoflavones and their metabolites is generally attributed to their ability to scavenge free radicals and chelate metal ions, thereby preventing cellular damage. semanticscholar.orgmdpi.com

Research suggests that reduced isoflavones, a category that includes 6'-OH-O-DMA, exhibit antioxidant activities that are comparable to or slightly lower than their parent isoflavones. ucdavis.edu The antioxidant activity of these compounds is largely dependent on the number and arrangement of hydroxyl groups on their aromatic rings. oup.com These hydroxyl groups can donate a hydrogen atom to free radicals, neutralizing them and preventing a cascade of oxidative damage to lipids, proteins, and DNA. nih.gov

While direct studies on the specific free-radical scavenging activity of 6'-OH-O-DMA are not extensively available, the general mechanisms of action for isoflavone metabolites involve the stabilization of reactive oxygen species (ROS). The structural features of 6'-OH-O-DMA, including its multiple hydroxyl groups, support its potential role in mitigating oxidative stress.

Table 3: Antioxidant Potential of this compound

| Compound | Category | Antioxidant Activity Compared to Parent Isoflavones | Putative Mechanism | Reference |

| This compound | Reduced Isoflavone | Same or slightly lower | Free radical scavenging, metal chelation | ucdavis.edu |

Anti-inflammatory Pathways and Cellular Responses

The anti-inflammatory properties of isoflavones and their metabolites are an area of growing scientific interest. mdpi.comresearchgate.net As a metabolite of genistein, this compound is implicated in modulating inflammatory pathways, although direct evidence is still emerging. Polyphenolic compounds, in general, are known to exert anti-inflammatory effects by influencing various stages of the inflammatory cascade. semanticscholar.orgnih.gov

The potential anti-inflammatory mechanisms of isoflavone metabolites may involve the inhibition of pro-inflammatory enzymes and the downregulation of inflammatory signaling pathways. For instance, some bioactive isoflavones, such as equol, have been shown to inhibit the inflammatory response induced by lipopolysaccharide (LPS). mdpi.com Phenolic metabolites can also reduce the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, ortho-dihydroxyisoflavones have been reported to exhibit anti-inflammatory activities. oup.com Given the structure of 6'-OH-O-DMA, it is plausible that it could interact with and modulate key components of inflammatory signaling, such as the nuclear factor-kappa B (NF-κB) pathway. However, further research is needed to elucidate the specific cellular responses and pathways targeted by 6'-OH-O-DMA in the context of inflammation.

Structure Activity Relationships and Derivative Research

Comparative Analysis with Related Isoflavonoid (B1168493) Metabolites (e.g., O-desmethylangolensin, equol (B1671563), dihydrogenistein)

The bioactivity of 6'-Hydroxy-O-desmethylangolensin (6'-OH-O-DMA) is best understood when compared with its structural relatives, which are also products of dietary isoflavone (B191592) metabolism by gut microbiota. nih.govcambridge.org The primary dietary precursors are the isoflavones genistein (B1671435) and daidzein (B1669772), found abundantly in soy. nih.govjst.go.jp Gut bacteria metabolize daidzein into O-desmethylangolensin (O-DMA) and equol, while genistein is converted into dihydrogenistein (B190386) and subsequently 6'-OH-O-DMA. nih.govnih.govresearchgate.netnih.gov

Equol, a metabolite of daidzein, is generally considered the most biologically active of these compounds, exhibiting stronger estrogenic activity than its precursor, daidzein, and other metabolites like O-DMA. jst.go.jpnih.govmdpi.com It is also noted for having potent antioxidant properties. mdpi.comresearchgate.net In contrast, O-DMA has a cleaved C-ring, which makes it structurally less similar to estradiol (B170435) and results in weaker estrogenic activity compared to both daidzein and equol. nih.govnih.gov

Dihydrogenistein serves as an intermediate in the metabolic pathway from genistein to 6'-OH-O-DMA. nih.gov The transformation of isoflavone aglycones by certain lactic acid bacteria can result in metabolites, including 6'-OH-O-DMA, that possess greater biological activity than the parent compounds. researchgate.net While direct comparative studies on the potency of 6'-OH-O-DMA are less common, its formation from genistein suggests its biological significance warrants further investigation, particularly concerning potential antioxidant health benefits. nih.gov

The following table summarizes the relationships and comparative bioactivities of these key isoflavonoid metabolites.

| Metabolite | Precursor | Key Comparative Bioactivity Notes |

| This compound (6'-OH-O-DMA) | Genistein | A metabolite formed via dihydrogenistein; considered a bioactive compound with potential for greater activity than its precursor. nih.govresearchgate.net Its biological significance is an area of ongoing research. nih.gov |

| O-desmethylangolensin (O-DMA) | Daidzein | Has weaker estrogenic activity than daidzein and equol due to its cleaved C-ring structure. nih.govnih.gov Its antioxidant effects are similar to equol. researchgate.net |

| Equol | Daidzein | Exhibits the highest estrogenic and antioxidant activity among daidzein metabolites. jst.go.jpmdpi.com It is structurally similar to estradiol. nih.gov |

| Dihydrogenistein | Genistein | An intermediate in the formation of 6'-OH-O-DMA. nih.gov It is also a metabolite of genistein. nih.gov |

Impact of Structural Modifications on Biological Potency

The biological potency of isoflavonoids and their metabolites is dictated by specific structural features, which are modified by microbial enzymes in the gut. researchgate.netresearchgate.net These transformations, including C-ring cleavage and hydroxylation, create a diverse array of compounds with varying activities. researchgate.netsemanticscholar.org

A critical structural modification is the cleavage of the C-ring of the isoflavonoid backbone. oup.com This reaction converts dihydrodaidzein (B191008) and dihydrogenistein into O-DMA and 6'-OH-O-DMA, respectively. nih.govoup.com This breaks the rigid three-ring structure of the parent isoflavone, leading to a more flexible diarylpropane structure. This change generally reduces estrogenic receptor binding affinity compared to metabolites like equol, which retain the intact chroman ring structure. nih.govnih.gov

The defining structural feature of 6'-OH-O-DMA compared to O-DMA is the additional hydroxyl (-OH) group at the 6' position of the aromatic A-ring. oup.com This hydroxylation is significant, as the number and position of hydroxyl groups are key determinants of the biological, particularly antioxidant, activity of isoflavonoids. semanticscholar.org The presence of this 6'-hydroxyl group is crucial for the molecule's subsequent degradation pathway. oup.com For instance, the bacterium Eubacterium ramulus degrades genistein completely via 6'-OH-O-DMA to 2-(4-hydroxyphenyl)-propionic acid, while its degradation of daidzein partially stops at O-DMA, highlighting the importance of the 6'-hydroxyl group for further cleavage. oup.com

Development of Analogues for Enhanced Bioactivity

Research into the structure-activity relationships of isoflavonoid metabolites provides a foundation for the rational design of synthetic analogues with improved biological properties. By understanding how specific structural features influence potency, scientists can create novel compounds with enhanced therapeutic potential.

Studies have focused on synthesizing analogues of isoflavonoid metabolites to create more effective agents. For example, research has been conducted on the synthesis of O-desmethylangolensin (O-DMA) analogues. koreascience.kr One study described the successful synthesis of O-DMA analogues starting from various methoxy-substituted benzoic acids, demonstrating a viable pathway for creating novel derivatives of this class of compounds. koreascience.kr

The broader goal of such research is to develop molecules with specific, enhanced bioactivities. Phytoestrogens and their derivatives are known to bind to estrogen receptors and can influence various cell signaling pathways. researchgate.net This has led to efforts to develop analogues with more potent anticancer properties than their parent compounds. researchgate.net By modifying the core structure of metabolites like 6'-OH-O-DMA, it may be possible to design selective receptor modulators or enzyme inhibitors for targeted therapeutic applications.

Analytical Methodologies for 6 Hydroxy O Desmethylangolensin Quantification and Characterization

Sample Preparation Techniques for Biological Matrices

Given that 6'-Hydroxy-O-desmethylangolensin, a metabolite of the isoflavone (B191592) genistein (B1671435), often exists in conjugated forms (glucuronides or sulfates) in biological fluids, sample preparation is a critical first step to liberate the aglycone for analysis. cambridge.org

Enzymatic Hydrolysis for Conjugate Analysis

Enzymatic hydrolysis is a widely used method to deconjugate this compound and other isoflavone metabolites prior to analysis. This process cleaves the glucuronide or sulfate (B86663) moieties, releasing the free form of the compound.

A common procedure involves incubating the biological sample, such as urine or plasma, with a mixture of β-glucuronidase and sulfatase enzymes. cambridge.org For instance, samples can be incubated for 24 hours at 37°C with a freshly prepared mixture of acetate (B1210297) buffer, ascorbic acid, and a glucuronidase/sulfatase solution. cambridge.org The use of enzymatic hydrolysis simplifies the analysis by converting various conjugated forms into a single, analyzable aglycone, which can improve the sensitivity of the method. ucdavis.edu However, it's important to note that this approach results in the loss of information about the specific types of conjugates originally present in the sample. ucdavis.edu

Solid-Phase Extraction (SPE)

Following enzymatic hydrolysis, solid-phase extraction (SPE) is a crucial clean-up step to remove interfering substances from the biological matrix and to concentrate the analyte of interest. C18 cartridges are frequently utilized for this purpose. cambridge.orghelsinki.fi The process typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the purified this compound and other isoflavonoids with an appropriate solvent. cambridge.org In some methods, an additional purification step using ion exchange chromatography may be employed before the final analysis. helsinki.fi

Chromatographic and Spectrometric Techniques

The separation and detection of this compound are predominantly achieved through the coupling of liquid or gas chromatography with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS, LC-ESI-MS/MS)

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), often utilizing an electrospray ionization (ESI) source (LC-ESI-MS/MS), is a powerful and sensitive technique for the quantification of this compound. ucdavis.edu This method allows for the identification and quantification of a wide range of isoflavone metabolites in biological fluids like urine. ucdavis.edu

In a typical LC-ESI-MS/MS analysis, the sample extract is injected into an HPLC system equipped with a reversed-phase column (e.g., C18). nih.gov A gradient elution with a mobile phase consisting of solvents like water with formic acid and methanol (B129727) is used to separate the different compounds. nih.gov The eluent is then introduced into the mass spectrometer. Full scan ion monitoring can be used to identify potential metabolites, followed by MS/MS fragmentation for structural confirmation. ucdavis.edu

Table 1: Example of LC-ESI-MS/MS Parameters for Isoflavone Metabolite Analysis

| Parameter | Setting |

| Column | UPLC BEH C18 (1.7 µm; 50 by 2.1 mm) nih.gov |

| Column Temperature | 25°C nih.gov |

| Mobile Phase | Gradient of water-formic acid (95/5, vol/vol; pH 2.0) and methanol nih.gov |

| Flow Rate | 0.35 ml/min nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |

| Capillary Voltage | 0.7 kV nih.gov |

| Source Temperature | 100°C nih.gov |

| Desolvation Temperature | 450°C nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another robust technique used for the analysis of this compound. ebi.ac.uk Prior to GC-MS analysis, a derivatization step is necessary to make the non-volatile isoflavonoids suitable for gas chromatography. This typically involves converting them into trimethylsilyl (B98337) (TMS) ether derivatives. helsinki.fiebi.ac.uk

Urinary diphenols, including this compound, can be isolated and then analyzed by capillary GC-MS. ebi.ac.uk The identification of the compounds is based on their retention times and the fragmentation patterns observed in their mass spectra. nih.gov

Radio-LC-MSn for Radiolabelled Metabolites

The use of radiolabeled compounds allows for the definitive tracing and identification of metabolites. Radio-LC-MSn, which combines high-performance liquid chromatography with a radioactivity detector and a multi-stage mass spectrometer, is a powerful tool for this purpose.

In studies investigating the metabolism of genistein, [¹⁴C]-labelled genistein has been used. nih.gov The radiolabelled metabolites, including this compound, are separated by HPLC and detected by the radioactivity detector. nih.gov Subsequent analysis by mass spectrometry (MSn) provides structural information for definitive identification. nih.gov This technique has been instrumental in confirming the metabolic pathway of genistein to this compound. nih.gov

Identification and Quantification in Biological Samples

The accurate identification and quantification of this compound in various biological matrices are crucial for understanding its metabolic pathways and potential physiological effects. Researchers have developed and utilized several sophisticated analytical methodologies to measure this genistein metabolite in urine, fecal and caecal cultures, and prostatic fluid.

Urine Analysis

Urine is a primary matrix for assessing the excretion of isoflavone metabolites, and various methods have been employed to detect and quantify this compound. Gas chromatography-mass spectrometry (GC-MS) has been a key technique in this area. researchgate.nethelsinki.fiscispace.com For quantitative analysis, an isotope dilution GC-MS method was developed, which utilizes a deuterated internal standard, 3,3,3″,5″-d4-6′-hydroxy-O-desmethylangolensin, to ensure accuracy. researchgate.net This method involves sample extraction using Sep-Pak cartridges, followed by isolation of conjugated fractions and subsequent hydrolysis before analysis. researchgate.net

Another powerful technique used for the analysis of this compound and other isoflavone metabolites in urine is liquid chromatography-electrospray ionization-tandem mass spectrometry (LC(ESI)-MS/MS). ucdavis.edu This method allows for the identification of a wide profile of isoflavone metabolites. ucdavis.edu In one study, twenty different isoflavone metabolites were identified in 24-hour urine samples after consumption of soy products. ucdavis.edu High-performance liquid chromatography (HPLC) coupled with a coulometric electrode array detection system has also been developed for profiling phytoestrogens, including isoflavone metabolites, in biological fluids like urine. uef.fi

Studies have confirmed the presence of this compound in human urine following the consumption of soy. researchgate.netscispace.comcambridge.org After volunteers consumed a soy-supplemented diet for two weeks, their urine samples were analyzed, leading to the isolation and characterization of various metabolites, including this compound, through absorption chromatography and GC-MS. researchgate.net

Table 1: Analytical Methods for this compound in Urine

| Analytical Technique | Sample Preparation | Key Findings | Citations |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Extraction, isolation of conjugates, hydrolysis. Use of deuterated internal standard for quantification. | Identification and quantification of this compound as a genistein metabolite in human urine. | researchgate.nethelsinki.fiscispace.com |

| Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC(ESI)-MS/MS) | Solid-phase extraction, enzymatic hydrolysis. | Identification of a broad profile of isoflavone metabolites, including this compound. | ucdavis.edu |

Faecal/Caecal Culture Analysis

The biotransformation of isoflavones by the gut microbiota is a key area of research, and the analysis of faecal and caecal cultures is essential to understand the formation of metabolites like this compound. In vitro fermentation studies using human faecal inoculum have been instrumental in identifying metabolites formed from pure isoflavones. helsinki.fi These studies utilize techniques like GC-MS for the qualitative analysis of the fermentation products. helsinki.fi

Research has shown that this compound is a product of genistein metabolism by gut bacteria. nih.gov Specifically, it has been identified in rat anaerobic caecal cultures. nih.gov Furthermore, related metabolites have been observed in faecal cultures. For instance, dihydro-6, 7, 4'-trihydroxyisoflavone, a major metabolite in faecal cultures, can be cleaved to form 5'-hydroxy-O-desmethylangolensin. unimore.it The production of O-desmethylangolensin (O-DMA) from daidzein (B1669772) by colonic species like Eubacterium ramulus has also been well-documented in faecal cultures. unimore.it More recently, certain lactic acid bacteria and Bifidobacterium strains have been shown to produce this compound in fermented soy beverages, indicating their role in its formation. ffhdj.com

Table 2: Analysis of this compound in Faecal/Caecal Cultures

| Sample Type | Analytical Method | Key Findings | Citations |

|---|---|---|---|

| Rat Anaerobic Caecal Cultures | Not specified | Identification of this compound as a metabolite of genistein. | nih.gov |

| Human Faecal Cultures | Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of various isoflavone metabolites formed during in vitro fermentation. | helsinki.fi |

| Faecal Cultures | Not specified | Dihydro-6, 7, 4'-trihydroxyisoflavone is a major metabolite that can be cleaved to 5'-hydroxy-O-desmethylangolensin. | unimore.it |

Prostatic Fluid Analysis (for in vitro activity correlation)

The analysis of isoflavone metabolites in prostatic fluid is of significant interest due to the potential effects of these compounds on prostate health. Studies have investigated the concentrations of isoflavonoids in prostatic fluid of individuals consuming soy. thegoodscentscompany.com The findings from such analyses are crucial for correlating the levels of these metabolites with their in vitro biological activities, such as the inhibition of growth of benign and malignant prostatic epithelial cells. thegoodscentscompany.com While direct quantification of this compound in prostatic fluid is not extensively detailed in the provided results, the established methods for analyzing related isoflavonoids in this matrix suggest the feasibility of such measurements. The accumulation of isoflavone metabolites in prostatic fluid is influenced by long-term dietary habits. thegoodscentscompany.com

In Vitro Research Models and Their Contributions to Understanding 6 Hydroxy O Desmethylangolensin

Mammalian Cell Culture Systems

Mammalian cell lines serve as crucial tools for investigating the direct effects of 6'-OH-O-DMA and its related metabolites on cellular processes, particularly in the context of cancer.

Prostate Cancer Cell Lines (e.g., PrEC, LNCaP)

Research using prostatic epithelial cells has shed light on the potential anticancer activities of various isoflavone (B191592) metabolites. In studies involving benign prostatic epithelial cells (PrEC) and the androgen-sensitive human prostate adenocarcinoma cell line (LNCaP), 6'-OH-O-DMA was shown to have significant inhibitory effects on the growth of PrEC at a concentration of 10⁻⁵M. nih.govresearchgate.net Interestingly, this effect was not observed in LNCaP cells, highlighting a differential sensitivity between benign and malignant prostate cells to this specific metabolite. nih.govresearchgate.net These growth-inhibitory effects were typically associated with alterations in cell cycle distribution and the activation of Caspase 3, a key enzyme in the apoptotic pathway. nih.govresearchgate.net The findings suggest that multiple isoflavone metabolites may act synergistically to influence prostate cell health. nih.govresearchgate.net

Table 1: Effects of 6'-Hydroxy-O-desmethylangolensin on Prostate Cell Lines

| Cell Line | Compound Tested | Concentration | Observed Effect | Reference |

| PrEC (benign) | 6'-OH-O-DMA | 10⁻⁵M | Significant growth inhibition | nih.govresearchgate.net |

| LNCaP (cancer) | 6'-OH-O-DMA | 10⁻⁵M | No significant growth inhibition | nih.govresearchgate.net |

Breast Cancer Cell Lines (e.g., MCF-7)

The human breast cancer cell line MCF-7 is a widely used model for studying the effects of estrogenic compounds. While direct studies on 6'-OH-O-DMA are limited, extensive research has been conducted on its close structural analog, O-desmethylangolensin (O-DMA), which is a metabolite of the isoflavone daidzein (B1669772). In MCF-7 cells, O-DMA has been shown to inhibit cell proliferation in a dose- and time-dependent manner. nih.govnih.gov This inhibition is mediated through the induction of apoptosis and cell cycle arrest at both the G1/S and G2/M phases. nih.govnih.gov

Mechanistically, O-DMA's effects on the cell cycle involve the modulation of cyclin-dependent kinases (CDKs) and cyclins. It causes a decrease in CDK2 and CDK4, an increase in CDK6, and a downregulation of cyclin D and E, which are crucial for the G1/S transition. nih.gov For the G2/M phase, O-DMA leads to a reduction in CDK1. nih.gov These findings suggest that the regulation of CDK4/6-cyclin D and CDK1-cyclin B complexes is a key part of the anticancer activity of O-DMA in MCF-7 cells. nih.govnih.gov

Table 2: Effects of O-desmethylangolensin (O-DMA) on MCF-7 Breast Cancer Cells

| Parameter | Treatment | Duration | Key Findings | Reference |

| Cell Proliferation | 5-200 µM O-DMA | 48 and 72 h | Significant, dose-dependent inhibition. IC50 of 178.52 µM at 72h. | nih.gov |

| Cell Cycle | 50, 150, 200 µM O-DMA | 72 h | Dose-dependent arrest at G1/S and G2/M phases. | nih.govnih.gov |

| Apoptosis | 50, 150, 200 µM O-DMA | 72 h | Significant, dose-dependent increase in sub-G1 cell population. | nih.gov |

| Molecular Targets | 150 µM O-DMA | 72 h | Decreased CDK1, CDK2, CDK4; Increased CDK6; Downregulated cyclins D & E. | nih.gov |

Hepatocellular Carcinoma Cell Lines (e.g., Hep3B)

Similar to breast cancer research, the effects on hepatocellular carcinoma have been primarily investigated using O-desmethylangolensin (O-DMA) in the Hep3B cell line, which is a p53-deficient human hepatocellular carcinoma line. spandidos-publications.comijbs.com Treatment with O-DMA significantly decreased the proliferation of Hep3B cells in a manner dependent on both dose and time. spandidos-publications.comnih.gov

The anticancer activity of O-DMA in these cells is attributed to the induction of cell cycle arrest at the G2/M phase and the triggering of mitochondrial-dependent apoptosis. spandidos-publications.comnih.gov This is evidenced by a reduction in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. spandidos-publications.comnih.gov This shift leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a critical executioner of apoptosis. spandidos-publications.comnih.gov These findings identify O-DMA as a compound with notable anticancer activity in a resistant liver cancer cell line. spandidos-publications.comijbs.com

Table 3: Effects of O-desmethylangolensin (O-DMA) on Hep3B Hepatocellular Carcinoma Cells

| Parameter | Treatment | Duration | Key Findings | Reference |

| Cell Proliferation | 5-200 µM O-DMA | 24, 48, 72 h | Significant, dose- and time-dependent inhibition. | spandidos-publications.comnih.gov |

| Cell Cycle | IC50 concentration | 72 h | Arrest at the G2/M phase; reduction in CDK1. | spandidos-publications.comnih.gov |

| Apoptosis | IC50 concentration | 72 h | Mitochondrial-dependent; increased Bax/Bcl-2 ratio, cytochrome c release, caspase-3 activation. | spandidos-publications.comnih.gov |

Microbial Culture Systems for Biotransformation Studies

The formation of 6'-OH-O-DMA is entirely dependent on the metabolic activity of intestinal microorganisms. In vitro microbial culture systems have been indispensable for identifying the specific bacterial species responsible and for mapping the metabolic pathways.

Anaerobic Caecal and Faecal Microflora Incubations

The biotransformation of the isoflavone genistein (B1671435) by gut microbes is a key area of study. Incubations of genistein with anaerobic microflora prepared from human faeces and rat caecae have successfully demonstrated its metabolism into identifiable intermediates and end-products. pharmacompass.comnih.govtandfonline.com Using radio-labeled genistein, these in vitro studies identified dihydrogenistein (B190386) and 6'-OH-O-DMA as key intermediate metabolites. pharmacompass.comnih.govtandfonline.com The pathway shows that genistein is first converted to dihydrogenistein and subsequently to 6'-OH-O-DMA, which is then further metabolized to 4-hydroxyphenyl-2-propionic acid. nih.gov These experiments confirm that complex microbial communities present in the gut are capable of carrying out this multi-step transformation. pharmacompass.comnih.gov

Isolated Bacterial Strains (e.g., Eubacterium ramulus, Enterococcus faecium)

To pinpoint the specific microbes responsible for genistein metabolism, researchers have used isolated bacterial strains. Eubacterium ramulus, an anaerobic bacterium isolated from the human gastrointestinal tract, has been identified as a key player. nih.govasm.org Studies have shown that E. ramulus can directly degrade genistein via the intermediate 6'-OH-O-DMA to the final product 2-(4-hydroxyphenyl)-propionic acid. nih.govjmb.or.kroup.com This C-ring cleavage pathway is a distinct metabolic route that does not involve dihydrogenistein as an intermediate for this particular bacterium. nih.gov Another strain, Eubacterium ramulus Julong 601, isolated from human feces, was also shown to metabolize genistein to 2-(4-hydroxyphenyl) propionic acid, with 6'-OH-O-DMA being a proposed, rapidly transformed intermediate. jmb.or.kr

In addition to Eubacterium, certain strains of Enterococcus faecium have been identified as capable of producing isoflavone metabolites. mdpi.com While many studies focus on their ability to hydrolyze isoflavone glucosides to aglycones, some strains are also involved in further transformations. nih.govjmb.or.kr Research has noted that certain lactic acid bacteria, including Enterococcus species, can transform isoflavone aglycones into more active compounds, including this compound. mdpi.comresearchgate.net

Table 4: Microbial Biotransformation Leading to this compound

| Microbial System | Precursor | Key Metabolites Identified | Finding | Reference |

| Human Faecal & Rat Caecal Microflora | Genistein | Dihydrogenistein, 6'-OH-O-DMA, 4-hydroxyphenyl-2-propionic acid | Demonstrates the complete metabolic pathway in a mixed microbial community. | pharmacompass.comnih.gov |

| Eubacterium ramulus | Genistein | 6'-OH-O-DMA, 2-(4-hydroxyphenyl)-propionic acid | Identified as a specific bacterium capable of C-ring cleavage of genistein to form 6'-OH-O-DMA. | nih.govasm.orgimrpress.com |

| Eubacterium ramulus Julong 601 | Genistein | 2-(4-hydroxyphenyl)-propionic acid (via 6'-OH-O-DMA) | Confirms the role of this species in genistein degradation; notes rapid conversion of the 6'-OH-O-DMA intermediate. | jmb.or.kr |

| Enterococcus faecium | Isoflavone aglycones | 6'-OH-O-DMA | Identified as a lactic acid bacterium capable of producing advanced isoflavone metabolites. | mdpi.com |

Mechanistic Elucidation through In Vitro Assays (e.g., Cell Cycle, Apoptosis, Enzyme Activity)

In vitro research models have been instrumental in dissecting the molecular mechanisms by which this compound (6'-HO-DMA) and its related isoflavone metabolite, O-desmethylangolensin (O-DMA), exert their biological effects at the cellular level. These studies, employing a variety of cell lines and biochemical assays, have provided critical insights into their influence on key cellular processes such as cell cycle progression, apoptosis (programmed cell death), and the activity of various enzymes.

Cell Cycle Arrest

One of the key anticancer mechanisms investigated for these compounds is their ability to halt the cell cycle, thereby preventing the proliferation of cancer cells. Studies on O-DMA, a structurally similar compound to 6'-HO-DMA, have demonstrated significant effects on cell cycle regulation in different cancer cell lines.

In human breast cancer MCF-7 cells, treatment with O-DMA led to cell cycle arrest at both the G1/S and G2/M phases in a dose-dependent manner. nih.gov This was accompanied by alterations in the levels of key cell cycle regulatory proteins. Specifically, a decrease in the CDK1-cyclin B complex and an increase in the CDK4/6-cyclin D complex were observed, suggesting that O-DMA interferes with multiple checkpoints of the cell cycle to inhibit cancer cell growth. nih.gov

Similarly, in human hepatocellular carcinoma Hep3B cells, O-DMA induced cell cycle arrest at the G2/M phase. nih.gov This arrest was associated with a decrease in the protein expression of CDK1 and an increase in cyclins A and B. nih.gov The accumulation of cells in the G2/M phase prevents them from entering mitosis, thus inhibiting their division and proliferation.

Interactive Data Table: Effect of O-desmethylangolensin (O-DMA) on Cell Cycle Distribution in Cancer Cells

| Cell Line | Treatment Concentration (µM) | Duration (h) | Observed Effect on Cell Cycle | Key Molecular Changes |

| MCF-7 (Breast Cancer) | 50, 150, 200 | 72 | G1/S and G2/M phase arrest | ↓ CDK1-cyclin B, ↑ CDK4/6-cyclin D |

| Hep3B (Hepatocellular Carcinoma) | IC50 concentration | 72 | G2/M phase arrest | ↓ CDK1, ↑ Cyclin A, ↑ Cyclin B |

Induction of Apoptosis

Beyond halting the cell cycle, 6'-HO-DMA and related compounds have been shown to induce apoptosis, a critical process for eliminating cancerous or damaged cells. In vitro assays have been pivotal in elucidating the specific pathways through which these compounds trigger programmed cell death.

In Hep3B cells, O-DMA treatment not only arrested the cell cycle but also significantly increased the number of cells in the sub-G1 phase, a hallmark of apoptosis. nih.gov Further investigation using an Annexin V assay confirmed that O-DMA induces apoptosis. The mechanism was identified as the mitochondrial-dependent pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov

In MCF-7 breast cancer cells, O-DMA also induced apoptosis, as evidenced by a significant increase in the sub-G1 cell population. nih.gov The study highlighted the induction of apoptosis as a primary mechanism for the observed inhibition of cell proliferation. nih.gov

Interactive Data Table: Pro-apoptotic Effects of O-desmethylangolensin (O-DMA) in Cancer Cells

| Cell Line | Treatment Concentration (µM) | Duration (h) | Key Apoptotic Events | Molecular Mechanisms |

| Hep3B (Hepatocellular Carcinoma) | IC50 concentration | 72 | ↑ Sub-G1 phase cells, Annexin V positive cells | ↓ Bcl-2, ↑ Bax, Cytochrome c release, Caspase-3 activation |

| MCF-7 (Breast Cancer) | 50, 150, 200 | 72 | ↑ Sub-G1 phase cells | Induction of apoptosis |

Enzyme Activity

The biological activities of isoflavones and their metabolites are also linked to their ability to modulate the activity of various enzymes. While specific enzyme inhibition or activation studies directly focusing on 6'-HO-DMA are limited, research on its precursor, genistein, and the related metabolite O-DMA provides valuable context.

Genistein is known to inhibit several enzymes involved in cell signaling and proliferation. nih.gov The metabolism of genistein by gut microflora to produce compounds like 6'-HO-DMA is a critical step that can alter biological activity. nih.govjmb.or.kr For instance, the biotransformation of isoflavones by intestinal bacteria can lead to metabolites with different affinities for estrogen receptors and potentially altered enzyme-inhibitory profiles. nih.govjst.go.jp

In vitro studies have shown that O-DMA exhibits agonistic activity towards both estrogen receptor-α (ERα) and ERβ. nih.gov The binding to these receptors can, in turn, influence the expression and activity of numerous downstream enzymes and signaling proteins. While direct data on 6'-HO-DMA is scarce, its structural similarity to O-DMA suggests it may also interact with these receptors and other cellular enzymes, a hypothesis that warrants further investigation through dedicated in vitro enzyme activity assays.

Future Research Directions and Translational Perspectives for 6 Hydroxy O Desmethylangolensin

Elucidation of Comprehensive Molecular Mechanisms and Signaling Pathways

A primary focus for future research is the detailed elucidation of the molecular mechanisms through which 6'-Hydroxy-O-desmethylangolensin exerts its biological effects. Current knowledge indicates that isoflavones and their metabolites can interact with various cellular signaling pathways.

Initial studies suggest that like other isoflavones, this compound may interact with estrogen receptors (ERs), specifically ERα and ERβ. nih.gov The structural similarity of isoflavones to estradiol (B170435) allows them to bind to these receptors, potentially modulating estrogenic and antiestrogenic activities. nih.gov However, this compound appears to have a lower estrogenic activity compared to its precursor, genistein (B1671435). nih.gov A deeper investigation into its binding affinity for ER subtypes and the subsequent downstream signaling events is warranted. This includes examining its role in both genomic and non-genomic estrogen signaling pathways. mdpi.comnih.gov

Beyond estrogen receptor signaling, isoflavones can activate other critical pathways. Research has shown that isoflavones can act as agonists for peroxisome proliferator-activated receptors (PPARs) and the aryl hydrocarbon receptor (AhR), which are involved in regulating inflammation, metabolic processes, and cell cycle control. nih.gov Furthermore, the influence of isoflavones on signaling cascades such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositide 3-kinase (PI3K) pathways has been noted. mdpi.comresearchgate.net Future studies should specifically investigate the capacity of this compound to modulate these pathways to understand its potential role in various physiological and pathological processes.

Table 1: Potential Molecular Targets and Signaling Pathways for this compound

| Molecular Target/Pathway | Potential Effect of Isoflavone (B191592) Metabolites | Specific Area for Future Investigation for this compound |

| Estrogen Receptors (ERα, ERβ) | Agonistic or antagonistic effects, influencing gene expression. mdpi.com | Determine binding affinity, subtype selectivity, and impact on ER-mediated genomic and non-genomic pathways. nih.gov |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Activation leading to anti-inflammatory and metabolic regulatory effects. nih.gov | Investigate the ability to activate PPARα and PPARγ and the resulting downstream effects on lipid metabolism and inflammation. |

| Aryl Hydrocarbon Receptor (AhR) | Agonistic activity influencing xenobiotic metabolism and cell cycle. nih.gov | Elucidate the role in AhR-mediated signaling and its implications for cellular detoxification and proliferation. |

| MAPK/PI3K Pathways | Modulation of cell growth, differentiation, and survival signals. mdpi.comresearchgate.net | Characterize the specific effects on the phosphorylation and activation of key components of these pathways. |

Exploration of Individual Variability in Microbial Metabolism and its Impact on this compound Levels

The production of this compound is entirely dependent on the metabolic activity of the gut microbiota, which varies significantly among individuals. nih.gov This inter-individual variability leads to the concept of "metabotypes," where individuals can be classified based on their ability to produce specific isoflavone metabolites. nih.gov For example, the gut microbiome's capacity to metabolize daidzein (B1669772) to O-DMA or equol (B1671563) is not universal. researchgate.net Similarly, the conversion of genistein to this compound is also subject to this variability.

Understanding the factors that influence these metabotypes, such as diet, genetics, and lifestyle, is a critical area for future research. Identifying the specific bacterial species or consortia responsible for the production of this compound will be a key step. This knowledge could pave the way for personalized nutrition strategies, where an individual's gut microbiome composition could be used to predict their response to soy isoflavone consumption. Ultimately, this could lead to the development of probiotics or prebiotics aimed at modulating the gut microbiota to enhance the production of beneficial metabolites like this compound.

Biotechnological Applications in Fermented Food Production

Fermentation of soy-based foods by specific microorganisms presents a promising biotechnological approach to enrich these products with bioactive isoflavone metabolites. Lactic acid bacteria (LAB) and Bifidobacterium strains have been shown to deglycosylate isoflavone glycosides into their more bioavailable aglycones, daidzein and genistein. nih.gov Furthermore, certain strains can further convert these aglycones into metabolites like O-DMA and this compound. nih.govcsic.es

Future research should focus on identifying and characterizing microbial strains with high efficiency in converting genistein to this compound. The development of starter cultures containing these strains could be used to create functional fermented soy products, such as soy beverages, with enhanced concentrations of this specific metabolite. csic.es This approach has the potential to deliver targeted health benefits by providing a direct dietary source of bioactive isoflavone metabolites, bypassing the need for specific gut microbial metabolic capabilities in the consumer. The use of engineered lactic acid bacteria could further optimize the production of these compounds in fermented foods. csic.es

Advanced Analytical Approaches for Enhanced Metabolite Profiling

To fully understand the metabolism, bioavailability, and physiological effects of this compound, the development and application of advanced analytical techniques are essential. Current methods for analyzing phytoestrogens and their metabolites in biological and food matrices include high-performance liquid chromatography (HPLC) with various detectors and gas chromatography-mass spectrometry (GC-MS). mdpi.com

However, to achieve more comprehensive metabolite profiling, more sophisticated techniques are required. Ultra-high-performance liquid chromatography coupled with mass spectrometry and quadrupole time-of-flight (UHPLC-MS-QToF) offers high sensitivity and resolution for identifying and quantifying a wide range of metabolites. mdpi.com Additionally, techniques like online HPLC with nuclear magnetic resonance spectroscopy and mass spectrometry (LC-NMR-MS) can provide detailed structural elucidation of novel metabolites. mdpi.com

Future research should focus on applying these advanced analytical platforms to create detailed metabolic profiles of isoflavones in different populations and after consumption of various soy products. This will not only enhance our understanding of this compound but also potentially lead to the discovery of new, biologically active metabolites.

Table 2: Advanced Analytical Techniques for Isoflavone Metabolite Research

| Analytical Technique | Application in this compound Research | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Quantification in food and biological samples. mdpi.com | Robust and widely available. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification, often after derivatization. mdpi.com | High separation efficiency and structural information. |

| UHPLC-MS-QToF | Comprehensive metabolite profiling and identification of unknown metabolites. mdpi.com | High sensitivity, high resolution, and accurate mass measurement. |

| LC-NMR-MS | Structural elucidation of novel isoflavone metabolites. mdpi.com | Provides detailed structural information for unambiguous identification. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.